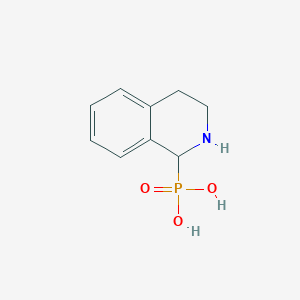
1,2,3,4-Tetrahydroisoquinolin-1-ylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydroisoquinolin-1-ylphosphonic acid is a compound that belongs to the class of phosphonic acids. It is structurally characterized by the presence of a tetrahydroisoquinoline ring system attached to a phosphonic acid group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonic acid can be achieved through various methods. One practical and efficient synthesis involves the incorporation of the phosphonate group into N-acyliminium ion intermediates, which are obtained from the activation of isoquinoline heterocycles or from the appropriate δ-lactam with benzyl chloroformate . The hydrolysis of the phosphonate moiety with simultaneous cleavage of the carbamate affords the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydroisoquinolin-1-ylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the tetrahydroisoquinoline ring.
Substitution: The compound can undergo substitution reactions, particularly at the phosphonic acid group, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). Substitution reactions often involve nucleophiles like amines or alcohols under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonic acid derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydroisoquinolin-1-ylphosphonic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-phosphonic acid: This compound is similar in structure but differs in the position of the phosphonic acid group.
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid: Another related compound with a carboxylic acid group instead of a phosphonic acid group.
Uniqueness
1,2,3,4-Tetrahydroisoquinolin-1-ylphosphonic acid is unique due to its specific structural features and the presence of the phosphonic acid group at the 1-position of the tetrahydroisoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
64760-73-2 |
|---|---|
Molekularformel |
C9H12NO3P |
Molekulargewicht |
213.17 g/mol |
IUPAC-Name |
1,2,3,4-tetrahydroisoquinolin-1-ylphosphonic acid |
InChI |
InChI=1S/C9H12NO3P/c11-14(12,13)9-8-4-2-1-3-7(8)5-6-10-9/h1-4,9-10H,5-6H2,(H2,11,12,13) |
InChI-Schlüssel |
ATFPYFJVFQYJPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(C2=CC=CC=C21)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


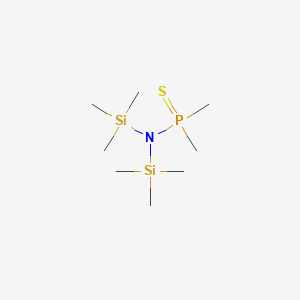
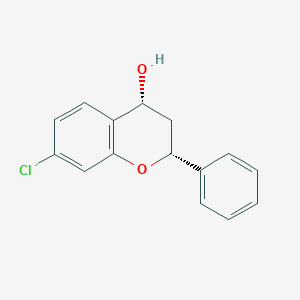

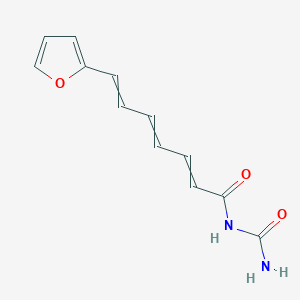
![5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile](/img/structure/B14507567.png)
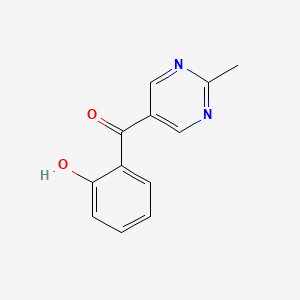
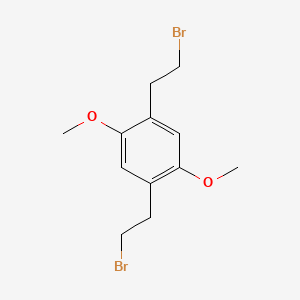
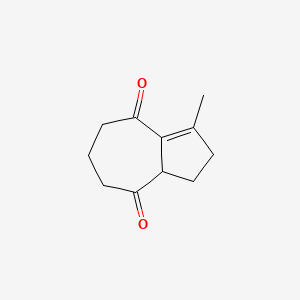
methyl}diazenyl]aniline](/img/structure/B14507597.png)
![Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate](/img/structure/B14507598.png)
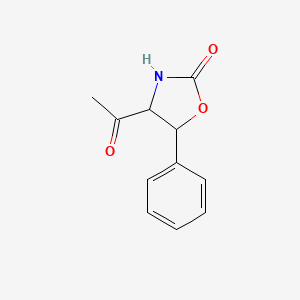
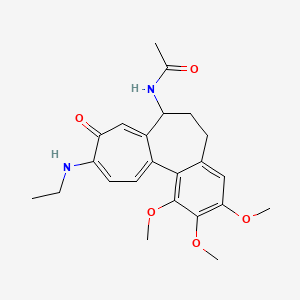
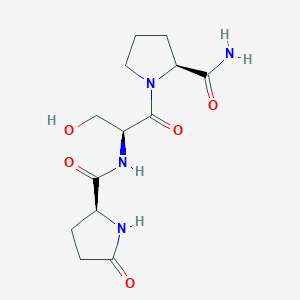
![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)
